

An In-depth Technical Guide to prim-O-Glucosylangelicain: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *prim-O-Glucosylangelicain*

Cat. No.: *B12385053*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain, a natural product belonging to the coumarin glycoside family, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and foundational physicochemical properties. Detailed experimental protocols for isolation and characterization, where available in public literature, are outlined to support further research and development.

Chemical Structure and Properties

prim-O-Glucosylangelicain is chemically designated as (S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one. Its molecular formula is $C_{21}H_{26}O_{11}$ and it has a molecular weight of 454.42 g/mol .

Key Structural Features:

- **Aglycone Core:** The core structure is a furanocoumarin, specifically an angelicin derivative.
- **Glucosidic Linkage:** A glucose molecule is attached to the aglycone via an O-glycosidic bond at the C7 position's methyl group. The anomeric configuration of this linkage is beta (β).

- **Chiral Center:** The molecule possesses a chiral center at the C2 position of the dihydrofuro ring system. The absolute configuration at this center is specified as (S).
- **Substitution Pattern:** The structure is further characterized by a hydroxy group at C4 and a 1-hydroxy-1-methylethyl substituent at the C2 position.

The presence of multiple hydroxyl groups and the glycosidic linkage confers a degree of hydrophilicity to the molecule, while the furanocoumarin core provides a rigid, planar scaffold.

Physicochemical Data

A summary of the key physicochemical properties of **prim-O-Glucosylangelicain** is presented in Table 1.

Property	Value
Molecular Formula	C ₂₁ H ₂₆ O ₁₁
Molecular Weight	454.42 g/mol
Systematic Name	(S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one

Table 1: Physicochemical Properties of **prim-O-Glucosylangelicain**.

Stereochemistry

The stereochemistry of **prim-O-Glucosylangelicain** is a critical aspect of its chemical identity and likely its biological activity.

- **C2 Stereocenter:** The carbon at position 2 of the dihydrofuro ring is a stereocenter with the (S) configuration. This defines the spatial orientation of the 1-hydroxy-1-methylethyl group relative to the plane of the furanocoumarin ring system.
- **β-D-Glucopyranosyl Moiety:** The glucose unit is in its pyranose form and has the D configuration. The glycosidic bond connecting it to the aglycone is in the beta (β) anomeric configuration, meaning the C1'-O bond is equatorial to the glucose ring.

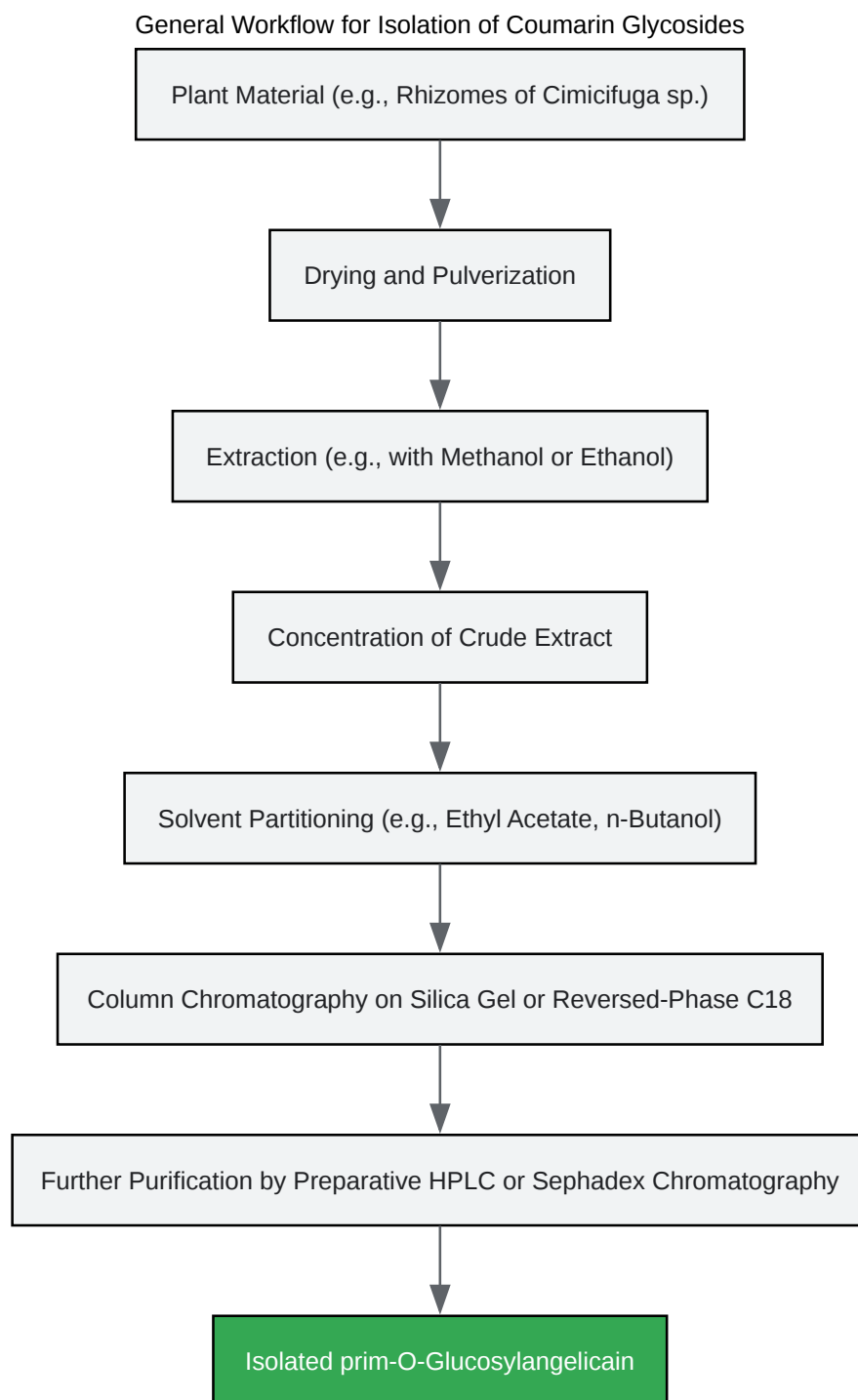
The precise three-dimensional arrangement of these stereocenters is crucial for molecular recognition and interaction with biological targets.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of **prim-O-Glucosylangelicain** is not readily available in the public domain, a general workflow can be inferred from the isolation of similar coumarin glycosides from plant sources, such as species of the *Cimicifuga* genus.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of coumarin glycosides from plant material.



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General Isolation Workflow

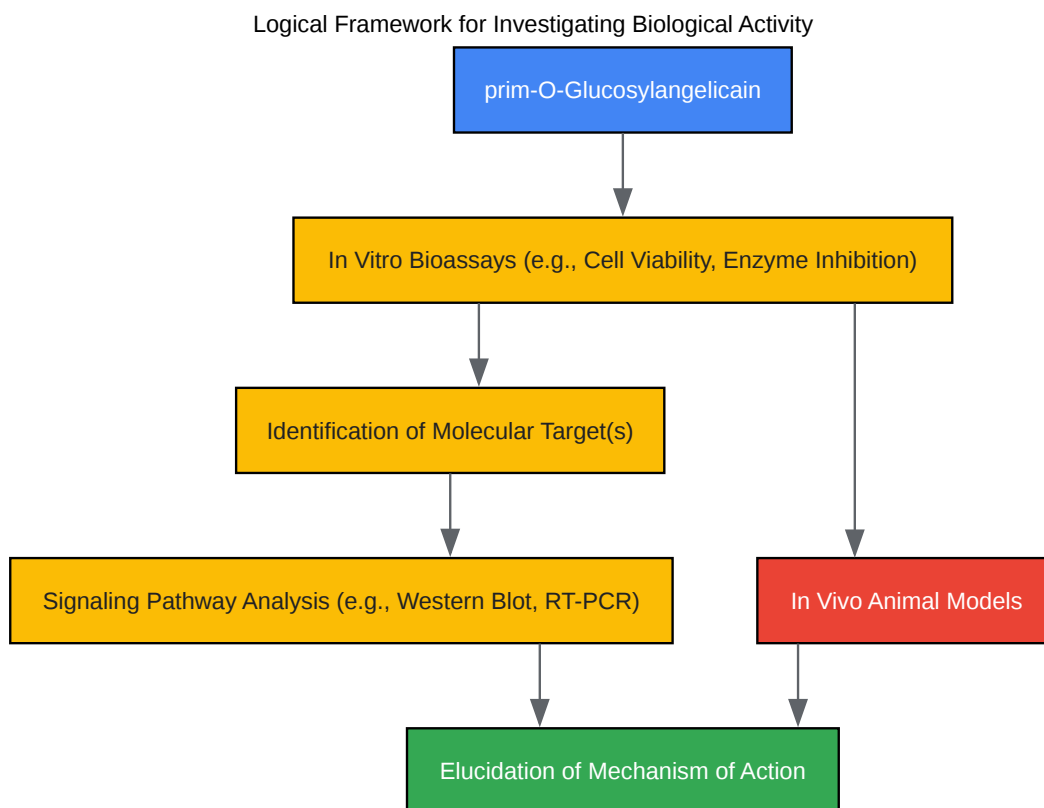
Methodology Details:

- **Extraction:** The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.
- **Partitioning:** The resulting crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol).
- **Chromatography:** The enriched fraction is then subjected to various chromatographic techniques. Initial separation is often performed on a silica gel or reversed-phase C18 column.
- **Final Purification:** Final purification to obtain the pure compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC), Mass Spectrometry (MS), and by measuring its specific optical rotation.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the signaling pathways modulated by **prim-O-Glucosylangelicain**. Research into its biological activities and mechanism of action is an area ripe for investigation. Given its structural similarity to other furanocoumarins, potential areas of biological activity could include anti-inflammatory, anti-cancer, or neuroprotective effects.

The following diagram represents a logical relationship for future investigation into the biological activity of this compound.



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Investigative Workflow

Conclusion

prim-O-Glucosylangelicin is a furanocoumarin glycoside with a well-defined chemical structure and stereochemistry. While its fundamental properties are known, there is a significant opportunity for further research to elucidate its full physicochemical profile, including detailed spectroscopic data and its specific optical rotation. Furthermore, its biological activities and the signaling pathways through which it may exert its effects remain to be explored, representing a promising avenue for future drug discovery and development efforts.

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References

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